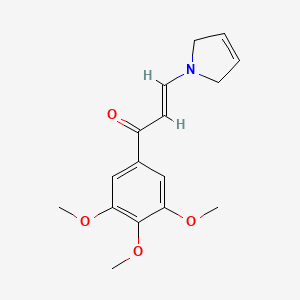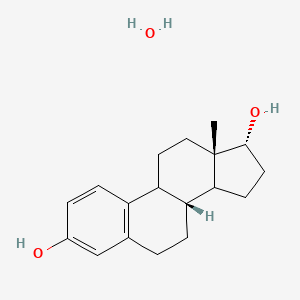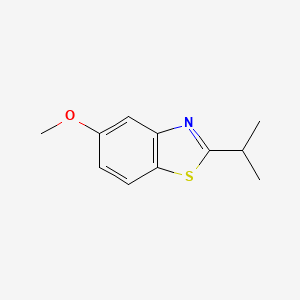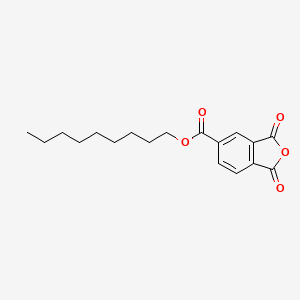![molecular formula C27H46O5 B13822537 2,6,17,20,23-pentaoxapentacyclo[22.8.0.07,16.09,14.026,31]dotriacontane](/img/structure/B13822537.png)
2,6,17,20,23-pentaoxapentacyclo[22.8.0.07,16.09,14.026,31]dotriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,17,20,23-pentaoxapentacyclo[22.8.0.07,16.09,14.026,31]dotriacontane is a complex organic compound known for its unique structure and properties. This compound is also referred to as a sodium ionophore, which means it has the ability to selectively bind and transport sodium ions across cell membranes .
Méthodes De Préparation
The synthesis of 2,6,17,20,23-pentaoxapentacyclo[22.8.0.07,16.09,14.026,31]dotriacontane involves multiple steps and specific reaction conditions. The synthetic route typically includes the formation of the polycyclic structure through a series of cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure the correct formation of the desired product . Industrial production methods may involve scaling up these reactions while maintaining the purity and yield of the compound.
Analyse Des Réactions Chimiques
2,6,17,20,23-pentaoxapentacyclo[22.8.0.07,16.09,14.026,31]dotriacontane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2,6,17,20,23-pentaoxapentacyclo[22.8.0.07,16.09,14.026,31]dotriacontane has a wide range of scientific research applications, including:
Biology: The compound’s ability to transport sodium ions makes it useful in studying cellular processes and ion transport mechanisms.
Mécanisme D'action
The mechanism of action of 2,6,17,20,23-pentaoxapentacyclo[22.8.0.07,16.09,14.026,31]dotriacontane involves its ability to selectively bind sodium ions. The compound forms a complex with sodium ions, allowing them to be transported across cell membranes. This process is facilitated by the unique polycyclic structure of the compound, which provides a suitable environment for sodium ion binding and transport .
Comparaison Avec Des Composés Similaires
2,6,17,20,23-pentaoxapentacyclo[22.8.0.07,16.09,14.026,31]dotriacontane can be compared with other similar compounds, such as:
2,311,12-Didecalino-16-crown-5: This compound also acts as a sodium ionophore and has a similar polycyclic structure.
2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane: Another sodium ionophore with a slightly different structure but similar ion-binding properties.
The uniqueness of this compound lies in its specific polycyclic arrangement, which provides enhanced selectivity and efficiency in sodium ion transport compared to other similar compounds.
Propriétés
Formule moléculaire |
C27H46O5 |
|---|---|
Poids moléculaire |
450.7 g/mol |
Nom IUPAC |
2,6,17,20,23-pentaoxapentacyclo[22.8.0.07,16.09,14.026,31]dotriacontane |
InChI |
InChI=1S/C27H46O5/c1-3-8-22-18-26-24(16-20(22)6-1)29-10-5-11-30-25-17-21-7-2-4-9-23(21)19-27(25)32-15-13-28-12-14-31-26/h20-27H,1-19H2 |
Clé InChI |
GOHXNABTQMLEDU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2CC3C(CC2C1)OCCCOC4CC5CCCCC5CC4OCCOCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[bicyclo[2.2.1]heptane-2,3-oxetane], 3-methyl-(9CI)](/img/structure/B13822459.png)

![(5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene;(5S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13822474.png)
![methyl 4-[[(5E)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate](/img/structure/B13822475.png)

![(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazolidin-4-one](/img/structure/B13822481.png)
![(3aR,8aR)-4,4,8,8-Tetrakis[3,5-bis(1-methylethyl)phenyl]tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B13822489.png)

![4H-Imidazo[1,5,4-DE]quinoxalin-5(6H)-one](/img/structure/B13822503.png)


![(2Z)-2-[(2E)-(3-bromobenzylidene)hydrazinylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B13822532.png)


